molecular formula C22H24N6O2 B2793965 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021262-21-4

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2793965
CAS No.: 1021262-21-4
M. Wt: 404.474
InChI Key: HCWRRFSCJIVWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methoxyphenyl ethanone core linked to a piperazine moiety, which is further substituted with a pyridazine ring bearing a pyridin-4-ylamino group. The methoxy group may enhance lipophilicity and membrane permeability, while the pyridazine-pyridine system could facilitate hydrogen bonding with target proteins .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-30-19-4-2-17(3-5-19)16-22(29)28-14-12-27(13-15-28)21-7-6-20(25-26-21)24-18-8-10-23-11-9-18/h2-11H,12-16H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRRFSCJIVWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4OC_{25}H_{28}N_4O, with a molecular weight of approximately 420.52 g/mol. The structure consists of a methoxyphenyl group, a piperazine moiety, and a pyridazinyl-pyridinyl linkage, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds featuring piperazine and pyridine derivatives. For instance, derivatives with structural similarities have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain analogs . While specific data for the compound is limited, it can be inferred that its structural components may confer similar antimicrobial properties.

Anticancer Properties

Compounds that incorporate piperazine and pyridine structures have been investigated for their anticancer activities. Research indicates that these types of compounds can inhibit various kinases involved in cancer progression . The presence of the methoxy group may enhance lipophilicity and cellular uptake, potentially increasing efficacy against cancer cell lines.

The proposed mechanism of action for similar compounds involves inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, kinase inhibitors often target ATP-binding sites within their respective proteins, leading to reduced cell proliferation and increased apoptosis in malignant cells . The specific interactions of this compound with such targets remain to be elucidated through further research.

Case Studies and Experimental Findings

StudyCompoundActivityIC50/IC90 ValuesNotes
Various derivativesAnti-tubercularIC50: 1.35 - 2.18 μMSignificant activity against M. tuberculosis
Kinase inhibitorsAnticancerSub-nanomolar rangeTargets various kinases; potential for broad-spectrum activity

Cytotoxicity Studies

In evaluating the safety profile of similar compounds, cytotoxicity assays on human cell lines (e.g., HEK-293) have shown low toxicity levels, suggesting a favorable therapeutic index . Future studies on this compound should include comprehensive cytotoxicity evaluations to assess its safety for clinical use.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as an antitumor agent . Research indicates that derivatives of pyridazine and piperazine have shown significant activity against various cancer cell lines. The structural motifs within this compound may interact with specific molecular targets involved in tumor growth and proliferation .

Neurological Disorders

Due to the presence of the piperazine ring, the compound may exhibit neuroprotective effects . Studies suggest that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Antimicrobial Activity

The pyridine and piperazine components are known for their antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit bacterial growth, making this compound a candidate for further exploration in the development of new antibiotics .

Case Studies

StudyFindings
Queener et al. (2022)Evaluated derivatives with similar scaffolds for their ability to inhibit dihydrofolate reductase, showcasing potential as antineoplastic agents .
Recent Antimicrobial ResearchCompounds containing piperazine showed efficacy against resistant strains of bacteria, indicating the potential application of this compound in antibiotic therapy .
Neuropharmacological StudiesInvestigated the effects of piperazine derivatives on serotonin receptors, suggesting possible applications in treating mood disorders .

Synthetic Methodologies

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step reactions including:

  • Formation of the Piperazine Ring : Utilizing commercially available starting materials, the piperazine moiety can be synthesized through nucleophilic substitution reactions.
  • Pyridazine Synthesis : This can be achieved via cyclization reactions involving appropriate precursors.
  • Final Coupling Reactions : The final structure is assembled through coupling reactions between the synthesized components, often employing coupling agents to facilitate bond formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, emphasizing key structural variations, biological activities, and pharmacokinetic properties.

Table 1: Comparative Analysis of Analogous Compounds

Compound Name/ID Structural Features Biological Activity Pharmacokinetics Key Advantages/Limitations References
Target Compound Methoxyphenyl ethanone, piperazine, pyridazine-pyridin-4-ylamino Antiproliferative (hypothesized based on SAR) Moderate solubility (predicted) Balanced lipophilicity and H-bond capacity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (Dinakaran et al., 2012) Chloropyridine, substituted phenyl groups Anticancer activity (IC₅₀: 1.2–8.7 μM against MCF-7) Low solubility due to chloro substituents High potency but limited bioavailability
Arylpiperazines with thiophene/alkyl variations () Thiophene, trifluoromethylphenyl, alkyl chains Serotonin receptor modulation (Ki: 10–50 nM) Improved CNS penetration Tunable selectivity via site D/E modifications
(4-Methylpiperazin-1-yl)methanone derivatives (RSC, ) Triazole, methylpiperazine, aminophenyl Kinase inhibition (e.g., EGFR) Enhanced metabolic stability Triazole improves resistance to oxidative metabolism
Benzimidazole-piperazine derivatives (EP 1 926 722 B1) Trifluoromethyl, benzimidazole, ethylpiperazine Antiviral and anticancer activity High plasma protein binding Potent but potential hepatotoxicity

Structural and Functional Insights

  • Pyridazine vs. However, pyridazines are less metabolically stable than pyrimidines, as seen in RSC’s triazole-containing derivatives .
  • Methoxy vs. Chloro/Trifluoromethyl : The methoxy group in the target compound likely improves solubility over chloro-substituted analogs (e.g., Chen et al., 2006) while avoiding the high lipophilicity and toxicity associated with trifluoromethyl groups (Ghorab et al., 2009) .
  • Piperazine Linker : Compared to ethylpiperazine in patent compounds (), the unmodified piperazine in the target compound may reduce metabolic degradation risks but could limit CNS penetration .

Pharmacokinetic Considerations

  • Solubility : The methoxy group and piperazine linker likely confer moderate aqueous solubility, superior to chloro-substituted analogs but inferior to polar triazole-containing derivatives .
  • Metabolic Stability : The pyridazine ring may increase susceptibility to hepatic CYP450 metabolism compared to benzimidazole-based compounds, necessitating prodrug strategies .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling a pyridazine core with a piperazine moiety. Key steps include:

  • Nucleophilic substitution to attach the pyridin-4-ylamino group to the pyridazine ring .
  • Amide coupling using reagents like HATU or DCC to link the methoxyphenyl ethanone group to the piperazine .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common for solubility, while palladium on carbon or copper iodide may catalyze specific steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with methoxy protons (~3.8 ppm) and aromatic protons (6.5–8.5 ppm) as key signals .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~449) .
  • X-ray crystallography (if crystals form): Resolves stereochemistry and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

  • Core modifications : Replace the pyridazine with triazolopyrimidine to assess kinase inhibition changes .
  • Substituent variation : Test methoxy vs. ethoxy groups on the phenyl ring for solubility and target binding .
  • Piperazine substitutions : Introduce fluorophenyl or morpholine groups to modulate pharmacokinetics (e.g., logP, bioavailability) .
  • Biological assays : Use enzyme-linked immunosorbent assays (ELISA) or cell-based models to correlate structural changes with activity .

Advanced: What hypotheses exist about its biological targets, and how can they be validated?

Methodological Answer:

  • Hypothesis : The compound may inhibit kinases (e.g., JAK2 or PI3K) due to its triazolopyrimidine analogs' activity .
  • Validation steps :
    • Computational docking : Use AutoDock Vina to predict binding affinity against kinase ATP pockets .
    • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
    • Gene knockout models : CRISPR-Cas9-mediated deletion of suspected targets in cell lines to observe phenotypic rescue .

Basic: How should solubility and stability be evaluated during storage?

Methodological Answer:

  • Solubility testing : Use a shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid. Record precipitation thresholds .
  • Stability protocols :
    • Store at –20°C in amber vials under argon to prevent oxidation .
    • Monitor degradation via HPLC every 3 months; >10% degradation warrants reformulation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of pyridazine derivatives .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

  • Reproduce assays : Use standardized protocols (e.g., IC50 measurements in triplicate) to verify conflicting results .
  • Control variables : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (serum-free vs. serum-containing media) .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify consensus targets .

Advanced: What strategies improve analytical method sensitivity for trace impurities?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Limit of detection (LOD) can reach 0.1 ng/mL .
  • Ion mobility spectrometry : Differentiate isobaric impurities (e.g., pyridazine vs. pyrimidine byproducts) .

Advanced: How can synergistic effects with other therapeutic agents be tested?

Methodological Answer:

  • Combinatorial screening : Pair with chemotherapeutics (e.g., doxorubicin) in a 5×5 matrix to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments .

Advanced: What computational tools predict its pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET prediction : SwissADME estimates bioavailability (30% oral), while ProTox-II flags hepatotoxicity risk .
  • MD simulations : GROMACS models blood-brain barrier penetration (logBB >0.3 suggests CNS activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.